molecular formula C22H11Cl3D10N4O B594183 Rimonabant-d10 CAS No. 929221-88-5

Rimonabant-d10

Katalognummer B594183
CAS-Nummer: 929221-88-5
Molekulargewicht: 473.8
InChI-Schlüssel: JZCPYUJPEARBJL-ODKVXHBQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rimonabant-d10 is a deuterium-labeled version of Rimonabant . It’s used as an internal standard for the quantification of Rimonabant by GC or LC-MS . Rimonabant is a cannabinoid 1 (CB1) receptor antagonist with a Ki of 5.6 nM . It’s selective for CB1 over CB2 receptors .


Molecular Structure Analysis

Rimonabant-d10 has a molecular formula of C22H11Cl3D10N4O and a formula weight of 473.8 . Its InChi Code is InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)/i2D2,3D2,4D2,11D2,12D2 .


Physical And Chemical Properties Analysis

Rimonabant-d10 is a solid under normal conditions . It is soluble in chloroform .

Wissenschaftliche Forschungsanwendungen

  • Obesity and Metabolic Syndrome : Rimonabant has shown effectiveness in reducing obesity-associated hepatic steatosis and features of metabolic syndrome in obese Zucker fa/fa rats. This includes improvements in inflammation, dyslipidemia, and increased levels of the anti-inflammatory hormone adiponectin (Gary-Bobo et al., 2007).

  • Effects on Lipid Profile : It has been found to improve metabolic risk factors, including adiponectin levels, in overweight patients with dyslipidemia (Després et al., 2005).

  • Antidepressant Activity : Initially, rimonabant showed antidepressant-like effects in mice, comparable to the tricyclic antidepressant imipramine. However, these effects diminished after extended treatment, suggesting a complex interaction with mood regulation (Lee et al., 2009).

  • Psychiatric Side Effects : Chronic treatment with rimonabant resulted in depression-like phenotype in rodent models, including increased immobility time in the forced swim test and reduced consumption of sucrose-sweetened water, indicative of anhedonia (Beyer et al., 2010).

  • Type 2 Diabetes : Rimonabant has shown efficacy in overweight or obese patients with type 2 diabetes, improving HbA1c levels and cardiovascular and metabolic risk factors (Scheen et al., 2006).

  • Cardiometabolic Risk Factors : It has been shown to consistently reduce body weight, waist circumference, triglycerides, blood pressure, insulin resistance, and C-reactive protein levels, while increasing HDL cholesterol concentrations in overweight/obese patients (Scheen, 2008).

  • Impact on Fear-Promoting Effects : A study found that rimonabant, when injected into the brain, caused a sustained fear response in mice, suggesting a complex interaction with emotional processing (Micale et al., 2019).

  • Potential in Treating Other Conditions : Rimonabant has been suggested to have potential roles beyond obesity management, such as in treating tobacco smoking and cardiometabolic risk factors (Gelfand & Cannon, 2006).

Safety And Hazards

Rimonabant-d10 should be stored at -20°C . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It can cause moderate to severe irritation to the skin and eyes .

Zukünftige Richtungen

The development of peripheral CB1 blockers, characterized by low brain penetrance, has been a focus in recent years . These molecules seem to overcome the neuropsychiatric negative effects previously observed with brain-penetrant CB1 inhibitors, while retaining or even outperforming their efficacy . The mechanisms of action of these peripherally restricted compounds are only beginning to emerge . Further studies are needed to better establish the benefit-to-risk profile of these drugs and define their place in obesity and diabetes management .

Eigenschaften

IUPAC Name

5-(4-chlorophenyl)-N-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)/i2D2,3D2,4D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCPYUJPEARBJL-ODKVXHBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])NC(=O)C2=NN(C(=C2C)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rimonabant-d10

Citations

For This Compound
1
Citations
A Vázquez-Oliver, S Pérez-García, N Pizarro… - bioRxiv, 2021 - biorxiv.org
… Then, 100 μL of supernatant was mixed with 25 μL of the internal standard (rimonabant-d10, 0.004 μg/mL in ethanol, Bertin technologies, Montigny le Bretonneux, France) and 4 μL of …
Number of citations: 1 www.biorxiv.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.